N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Description

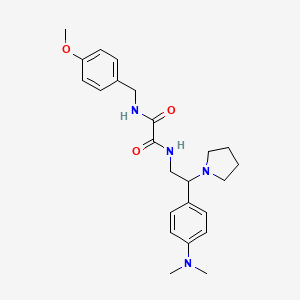

N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A branched ethyl group bearing a 4-(dimethylamino)phenyl moiety and a pyrrolidin-1-yl ring.

- N2-substituent: A 4-methoxybenzyl group.

This structure combines electron-donating groups (dimethylamino, methoxy) with heterocyclic (pyrrolidinyl) and aromatic components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-27(2)20-10-8-19(9-11-20)22(28-14-4-5-15-28)17-26-24(30)23(29)25-16-18-6-12-21(31-3)13-7-18/h6-13,22H,4-5,14-17H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKRCBGNCHNPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H30N4O2

- Molecular Weight : 362.48 g/mol

- CAS Number : 900005-70-1

The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and cancer cell proliferation.

- Cell Cycle Inhibition : Similar compounds have been shown to block cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .

- Cytoskeleton Disruption : The compound may disrupt microtubule dynamics, akin to known chemotherapeutic agents that target β-tubulin .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated across various cancer cell lines. The results indicate significant activity against several types of tumors:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colon Carcinoma) | 0.5 | Cell cycle arrest at G2/M |

| M21 (Skin Melanoma) | 0.3 | Microtubule disruption |

| MCF7 (Breast Carcinoma) | 0.6 | Apoptosis induction |

These findings suggest that the compound may be effective in targeting multiple cancer types with relatively low toxicity.

Analgesic Properties

In addition to its anticancer properties, this compound has shown potential as an analgesic agent. Its mechanism may involve modulation of pain pathways through receptor interactions similar to those observed with opioids and non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- A study on structurally similar oxalamides demonstrated significant antiproliferative effects on resistant cancer cell lines, indicating that modifications to the oxalamide structure can enhance therapeutic potential .

- Another investigation highlighted the compound's ability to inhibit angiogenesis in chick chorioallantoic membrane assays, suggesting a dual role in both tumor growth inhibition and pain relief .

Comparison with Similar Compounds

Key Observations :

Metabolism and NOEL Data

Structurally related oxalamides are metabolized via hydrolysis of the oxalamide core, followed by oxidation or conjugation . Safety data from EFSA and JECFA indicate:

- NOEL (No-Observed-Effect Level): 100 mg/kg bw/day for N1-(2-methoxy-4-methylbenzyl)-N2-(pyridin-2-yl)ethyl-oxalamide and analogs .

- Margin of Safety : >500 million for flavoring agents, based on estimated exposure levels of 0.0002 μg/kg bw/day .

Implications for the Target Compound: While the target compound shares the oxalamide backbone, its dimethylamino and pyrrolidinyl groups could alter metabolic stability or toxicity. For example, dimethylamino groups may increase hepatic clearance, warranting specific toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.